molecular formula C13H17N3OS B6126113 1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine

1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine

Cat. No. B6126113
M. Wt: 263.36 g/mol
InChI Key: ZPJQJGNOJIMEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Lu AE58054 and belongs to the class of piperidine-based compounds.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine is not fully understood. However, it has been suggested that the compound acts on the glutamate system, which is involved in neuronal communication and is dysregulated in neurodegenerative diseases. The compound may modulate glutamate receptors and reduce glutamate toxicity, leading to neuroprotection.
Biochemical and Physiological Effects:
1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine has been shown to have several biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are major contributors to neurodegeneration. It has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase, which further reduces oxidative stress. Additionally, the compound has been found to improve mitochondrial function, which is crucial for neuronal survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine in lab experiments is its neuroprotective effects. The compound has been shown to enhance the survival of neurons and reduce neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine. One of the major directions is to further elucidate the mechanism of action of the compound. This will help in understanding how the compound exerts its neuroprotective effects and may lead to the development of more potent and selective compounds. Another direction is to investigate the potential of the compound in other fields of research, such as cancer and inflammation. This may lead to the development of novel therapeutic agents for these diseases. Finally, it is important to investigate the safety and toxicity of the compound in preclinical and clinical studies, to ensure its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine involves the reaction of 5-methyl-3-isoxazolecarboxaldehyde with 2-(1,3-thiazol-2-yl)acetonitrile in the presence of piperidine and acetic acid. This reaction results in the formation of the desired compound in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.

Scientific Research Applications

1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine has potential applications in various fields of scientific research. One of the major applications is in the field of neuroscience, where this compound has been found to have neuroprotective effects. The compound has been shown to enhance the survival of neurons and reduce neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-10-8-11(15-17-10)9-16-6-3-2-4-12(16)13-14-5-7-18-13/h5,7-8,12H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJQJGNOJIMEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCCCC2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,2-oxazole

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